Conotoxin SI
Overview
Description
Conotoxin SI is a peptide neurotoxin isolated from the venom ducts of carnivorous marine cone snails . It exhibits exquisite pharmacological potency and selectivity for various nicotinic acetylcholine receptor subtypes . The empirical formula of Conotoxin SI is C55H84N16O16S4 .
Synthesis Analysis
The chemical synthesis of α-conotoxins, including Conotoxin SI, is complicated by the possibility of three disulfide bond isomers . Inefficient folding methods can lead to a poor recovery of the pharmacologically active isomer . To achieve higher yields of the native isomer, it is necessary to select appropriate oxidative folding conditions . There are also strategies to enhance their stability, including the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer .
Molecular Structure Analysis
Conotoxins exhibit a small number of conserved disulfide bond frameworks, which give rise to very rigid and well-defined three-dimensional scaffolds . These frameworks project hypervariable amino acid residues, accounting for their exquisite selectivity for different ion-channels and receptor classes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Conotoxins include both selective and nonselective disulfide bond oxidation strategies . These strategies control the yields and formation of α-conotoxin disulfide bond isomers . There are also methods for the production of highly stable diselenide-containing and N-to-C cyclized conotoxin analogs .
Physical And Chemical Properties Analysis
The molecular weight of Conotoxin SI is 1353.61 . It is a disulfide-rich small peptide . The storage temperature for Conotoxin SI is -20°C .
Scientific Research Applications
General Applications of Conotoxins : Research on conotoxins like Conotoxin SI has shown they are beneficial for use as drugs, diagnostic agents, drug leads, and tools in neuroscience, pharmacology, biochemistry, structural biology, and molecular evolution (Walden E. Bjørn-Yoshimoto et al., 2020).
Drug Research and Development : Due to their high abundance, chemical diversity, and specific activity, conotoxins are valuable in neuroscience and clinical development, particularly for treating chronic pain and epilepsy (Chen Ji, 2004).
Neurological Studies and Drug Development : These substances target membrane receptors, transporters, and ion channels in the nervous system, making them interesting for neurological studies and drug development (G. Gerwig et al., 2013).
Phylogenetic Studies : Alpha-conotoxin SI, specifically, is used to discriminate between different vertebrate nicotinic acetylcholine receptors (nAChRs), aiding in the investigation of phylogenetic differences between these receptors (G. Zafaralla et al., 1988).
Research Tools, Drug Leads, and Therapeutics : Conotoxins have diverse structures and functions, making them valuable as research tools, drug leads, and therapeutics (S. Robinson & R. Norton, 2014).
Treatment of Neurological Diseases : They have been identified as potent pharmaceuticals for treating diseases like Alzheimer's, Parkinson's, and epilepsy, and play crucial roles in neurobiological research (Fu-Ying Dao et al., 2017).
Ion Channel Research : Conotoxins are widely used as pharmacological agents in ion channel research, with direct diagnostic and therapeutic potential (H. Terlau & B. Olivera, 2004).
Potential Therapeutic Uses : There is potential for treating various nervous system and associated neurological disorders, with ziconotide being the first clinically used conotoxin (Robert M. L. Jones et al., 2001).
Probing the Acetylcholine Receptor : Alpha-Conotoxins, like Conotoxin SI, are selective antagonists of the nicotinic acetylcholine receptor and offer new ligands for probing this receptor with considerable precision (R. A. Myers et al., 1991).
Neuropharmacological Probes and Drug Leads : Alpha-conotoxins are valuable as neuropharmacological probes and potential drug leads, targeting specific nicotinic acetylcholine receptor subtypes with high affinity and potency (J. Dutton & D. Craik, 2001).
Safety And Hazards
Future Directions
Conotoxins, including Conotoxin SI, have been studied extensively for use as therapeutic drugs to treat pain, neurological disorders, and a variety of common ailments . They are also ideal molecular templates for the development of new drug lead compounds . Future research will likely focus on the accurate identification of conotoxin types, the development of computational tools for efficiently recognizing conotoxin types based on sequence information , and the exploration of modern strategies for evaluating conotoxin pharmacology .
properties
IUPAC Name |
(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKBXVGWKXCPU-DTTUQCIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCCC1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H88N16O16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1357.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Conotoxin SI | |
CAS RN |
115797-06-3 | |
Record name | Conotoxin SI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115797063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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